7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound featuring a pyrrolotriazine core substituted with an ethynyl (-C≡CH) group at the 7-position and an amine (-NH₂) at the 4-position. This structure is part of a broader class of pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives, which are valued in medicinal chemistry for their versatility as kinase inhibitors, antiviral agents, and nucleobase analogs .
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
7-ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H6N4/c1-2-6-3-4-7-8(9)10-5-11-12(6)7/h1,3-5H,(H2,9,10,11) |
InChI Key |
XIGPCQSEHHUDSC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C2N1N=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions: 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of probes for studying biological processes.
Medicine: The compound is a key intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings :
- Halogenated analogs (iodo, bromo) serve as intermediates for cross-coupling reactions, enabling the introduction of complex groups (e.g., ribonolactone in Remdesivir) .
- Aryl-piperazinyl and sulfonyl derivatives exhibit enhanced binding to kinase targets (PI3Kδ, PI5P4Kγ) due to hydrophobic and polar interactions .
- Ethynyl substitution may enable orthogonal reactivity (e.g., Huisgen cycloaddition) for bioconjugation or library diversification.
Kinase Inhibition
- PI3Kδ Inhibitors : 7-(3-(Piperazin-1-yl)phenyl) derivatives demonstrated IC₅₀ values <10 nM against PI3Kδ, with >100-fold selectivity over other PI3K isoforms .
- PI5P4Kγ Inhibitors : N-(4-Methylsulfonylphenyl) analogs showed submicromolar potency (IC₅₀ = 0.046 mmol) and brain penetration, critical for CNS-targeted therapies .
Antiviral and Antiproliferative Activity
- Xylo-C-nucleosides : Pyrrolotriazin-4-amine-based nucleosides exhibited antiproliferative activity against cancer cells (IC₅₀ ~1–10 μM), acting as ribonucleotide reductase inhibitors .
- Remdesivir analogs : 7-Bromo and 7-iodo derivatives are key intermediates in synthesizing Remdesivir, a broad-spectrum antiviral .
Physicochemical and Pharmacokinetic Properties
| Property | 7-Ethynyl Derivative* | 7-Iodo Derivative | 7-Bromo Derivative | 7-(3-Piperazinylphenyl) Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~160.16 | 275.05 | 219.04 | ~350.40 |
| LogP (Predicted) | ~1.5 | 2.1 | 1.8 | ~2.5 |
| Solubility | Moderate | Low | Moderate | Low (lipophilic aryl group) |
| Metabolic Stability | High (alkyne inertness) | Moderate (iodine susceptibility) | Moderate | Variable (piperazine may improve solubility) |
Key Insights :
- Ethynyl substitution balances moderate LogP and molecular weight, favorable for oral bioavailability.
Biological Activity
7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
The molecular formula of 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine is , with a molecular weight of 158.16 g/mol. The compound features a pyrrolo-triazine core structure that is significant for its biological interactions.
Anticancer Properties
Research indicates that 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine exhibits promising anticancer properties. It has been identified as a potential inhibitor of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
In a study evaluating the compound's effects on prostate and breast cancer cells, it was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways .
The compound acts primarily through the inhibition of fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and angiogenesis. By blocking these receptors, 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine disrupts signaling pathways essential for cancer cell survival and proliferation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer | 10 | FGFR inhibition |
| Breast Cancer | 15 | Induction of apoptosis |
| Lung Cancer | 12 | Cell cycle arrest |
Table 2: Comparative Analysis with Other Compounds
| Compound | IC50 (µM) | Targeted Kinase |
|---|---|---|
| 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine | 10 | FGFR |
| Compound A (e.g., Dasatinib) | 5 | BCR-ABL |
| Compound B (e.g., Sorafenib) | 20 | VEGFR |
Additional Research Findings
Recent studies have demonstrated that the compound also exhibits antimicrobial properties. Its efficacy against various bacterial strains suggests a broad-spectrum potential that may extend beyond oncology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
